molecular formula C7H6ClF2NO B1425432 4-Chloro-3-(difluoromethoxy)aniline CAS No. 39211-54-6

4-Chloro-3-(difluoromethoxy)aniline

Cat. No. B1425432
CAS RN: 39211-54-6
M. Wt: 193.58 g/mol
InChI Key: SUVIQAGOOXDQMH-UHFFFAOYSA-N
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Description

4-Chloro-3-(difluoromethoxy)aniline is a chemical compound with the molecular formula C7H6ClF2NO. It is a powder at room temperature . It has a molecular weight of 193.58 .


Synthesis Analysis

The synthesis of 4-Chloro-3-(difluoromethoxy)aniline can be achieved by taking trichloromethoxybenzene as the raw material, employing hydrogen fluoride to conduct selective fluorination to obtain chlorodifluoromethoxybenzene, subjecting the chlorodifluoromethoxybenzene to nitration by a mixed acid so as to obtain 4-(chlorodifluoromethoxy)nitrobenzene, and carrying out hydrogenation reduction on the 4-(chlorodifluoromethoxy)nitrobenzene .


Molecular Structure Analysis

The InChI code for 4-Chloro-3-(difluoromethoxy)aniline is 1S/C7H6ClF2NO/c8-5-3-4(11)1-2-6(5)12-7(9)10/h1-3,7H,11H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Chloro-3-(difluoromethoxy)aniline is a powder at room temperature . It has a molecular weight of 193.58 .

Scientific Research Applications

Vibrational Analysis and NLO Material Potential

The vibrational analysis of compounds similar to 4-Chloro-3-(difluoromethoxy)aniline, such as 4-chloro-3-(trifluoromethyl)aniline, has been explored using Fourier Transform-Infrared and Fourier Transform-Raman techniques. These studies contribute to understanding the electronic effects on the structure of aniline derivatives. The compounds have been suggested as potentially useful in non-linear optical (NLO) materials, due to their electronic properties and interactions (Revathi et al., 2017).

Synthesis Applications

4-Chloro-3-(difluoromethoxy)aniline derivatives have been employed in efficient synthetic processes. For example, a direct bis-ortho-chlorination of 4-(difluoromethoxy)aniline has been utilized in the synthesis of BMS-665053, a potent corticotropin-releasing factor-1 receptor antagonist (Li et al., 2012).

Environmental Applications

Chloro derivatives of aniline, including those similar to 4-Chloro-3-(difluoromethoxy)aniline, have applications in environmental science. For instance, their adsorption on halloysite adsorbents has been studied for potential use in removing toxic compounds from wastewater (Słomkiewicz et al., 2017).

Molecular and Structural Analysis

Molecular structure and vibrational spectra of similar compounds have been analyzed using density functional theory and ab initio Hartree-Fock calculations. These analyses contribute to a deeper understanding of the molecular behavior and potential applications of these compounds in various fields (Kurt et al., 2004).

Safety And Hazards

The safety information for 4-Chloro-3-(difluoromethoxy)aniline indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction. It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-chloro-3-(difluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2NO/c8-5-2-1-4(11)3-6(5)12-7(9)10/h1-3,7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVIQAGOOXDQMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30720007
Record name 4-Chloro-3-(difluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(difluoromethoxy)aniline

CAS RN

39211-54-6
Record name 4-Chloro-3-(difluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-(difluoromethoxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CF Gelin, B Stenne, H Coate, A Hiscox… - Journal of Medicinal …, 2023 - ACS Publications
Herein, we describe a series of substituted 1H-((1,2,3-triazol-4-yl)methoxy)pyrimidines as potent GluN2B negative allosteric modulators. Exploration of several five- and six-membered …
Number of citations: 3 pubs.acs.org
E Eggert, RC Hillig, S Koehr, D Stöckigt… - Journal of medicinal …, 2016 - ACS Publications
Protein lysine methyltransferases have recently emerged as a new target class for the development of inhibitors that modulate gene transcription or signaling pathways. SET and MYND …
Number of citations: 71 pubs.acs.org

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